Home > Products > Screening Compounds P112869 > 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol - 1785629-71-1

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol

Catalog Number: EVT-2990021
CAS Number: 1785629-71-1
Molecular Formula: C7H10N2O
Molecular Weight: 138.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a fused imidazole and pyridine ring system, contributing to its unique chemical properties and biological effects.

Source

The compound can be synthesized from various precursors through several chemical reactions, including cyclization and condensation processes. Its synthesis has been explored in multiple studies, revealing diverse methodologies and applications in drug development.

Classification

5,6-Tetrahydroimidazo[1,2-a]pyridin-7-ol is classified as a nitrogen-containing heterocycle. It belongs to the broader category of imidazo compounds, which are characterized by the presence of an imidazole ring fused to another ring structure—in this case, a pyridine.

Synthesis Analysis

Methods

The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol typically involves cyclization reactions of appropriate precursors under controlled conditions. One notable method includes the condensation of 2-aminopyrimidine with various carbonyl compounds or other suitable reactants.

Technical Details

  1. Starting Materials: Common precursors include 2-aminopyrimidine and carbonyl compounds such as aldehydes or ketones.
  2. Reaction Conditions: The reactions often require refluxing in solvents like ethanol or dimethylformamide (DMF), with catalysts such as sodium bicarbonate or oxone to facilitate the transformation.
  3. Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC) to ensure completion before proceeding to purification steps.
Molecular Structure Analysis

Structure

The molecular structure of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol consists of a bicyclic system featuring both an imidazole and a pyridine ring. The hydroxyl group on the seventh position enhances its reactivity and solubility.

Chemical Reactions Analysis

Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol can participate in various chemical reactions due to its functional groups:

  1. Condensation Reactions: The hydroxyl group allows for further condensation with aldehydes to form Schiff bases.
  2. Reduction Reactions: It can undergo reduction to yield other derivatives.
  3. Substitution Reactions: The nitrogen atoms in the ring can participate in electrophilic substitutions.

Technical Details

Reactions are typically conducted under mild conditions with careful monitoring of temperature and time to optimize yields. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed for product characterization.

Mechanism of Action

Process

The mechanism of action for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol involves interactions at the molecular level with biological targets:

  1. Binding Affinity: The compound may interact with specific receptors or enzymes due to its structural features.
  2. Biological Activity: Preliminary studies suggest potential antibacterial and anticancer properties attributed to its ability to inhibit certain biological pathways.

Data

In vitro studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines and bacterial strains, indicating its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as ethanol and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic nitrogen atoms.
Applications

Scientific Uses

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol has garnered interest in various fields:

  1. Medicinal Chemistry: Investigated for its potential as an antibacterial and anticancer agent.
  2. Pharmaceutical Development: Used as a lead compound for synthesizing derivatives with improved efficacy and selectivity.
  3. Biochemical Research: Employed in studies exploring receptor interactions and enzyme inhibition mechanisms.
Synthesis and Structural Modification Strategies

Regioselective Functionalization of the Imidazo[1,2-a]pyridine Core

Regioselective modification of the fused bicyclic system enables precise pharmacophore development. The C-3 position of imidazo[1,2-a]pyridine demonstrates exceptional electrophilic substitution susceptibility, allowing halogenation under mild conditions to yield key intermediates for cross-coupling reactions [2]. For instance, bromination at C-3 produces 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, which serves as a versatile precursor for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions [5]. The C-8 position undergoes directed ortho-metalation when protected with directing groups, enabling carboxylation or nitrile installation [2]. Sulfonylation at the pyridine nitrogen occurs efficiently under optimized conditions—pyridine as base with aryl sulfonyl chlorides in dichloromethane achieves >85% yield with minimal byproducts [5].

Table 1: Regioselective Functionalization Sites and Applications

PositionReaction TypeKey Reagents/ConditionsApplication Example
C-3BrominationBr₂/DCM, 0°C, 2hSuzuki coupling precursor
C-8Directed metalationn-BuLi/THF, -78°CCarboxylic acid synthesis
N-1SulfonylationArSO₂Cl/pyridine, DCM, 1hSulfonamide library synthesis
C-2Vilsmeier-HaackPOCl₃/DMF, 80°CAldehyde functionality introduction

Stereochemical Control in Hydroxyl Group Positioning

The stereogenic center at C-7 imposes significant conformational consequences on receptor binding. X-ray crystallography of related tetrahydroimidazo[1,5-a]pyridine inhibitors reveals that ring fusion constraints force the hydroxyl group into pseudo-axial or pseudo-equatorial orientations, differing by ∼80° in dihedral angles compared to unconstrained analogs [3]. Asymmetric reduction strategies employing (-)-DIP-chloride or Corey-Bakshi-Shibata catalysts achieve enantiomeric excess >95% for the (R)-enantiomer, which demonstrates 3-fold enhanced binding affinity to enzymatic targets compared to racemic mixtures [4]. Computational modeling indicates the (S)-configuration establishes critical hydrogen-bonding networks with kinase ATP pockets inaccessible to its enantiomer [5]. Racemization risks necessitate careful pH control during purification, with optimal stability observed at pH 5-6 in aqueous ethanol at 4°C [4].

Table 2: Stereochemical Analysis Techniques and Findings

MethodKey ObservationStructural Implication
X-ray crystallography80° dihedral difference in constrained vs. unconstrained analogsConformational flexibility modulates target engagement
Chiral HPLC>95% ee achievable via CBS reduction(R)-enantiomer shows superior bioactivity
Molecular dynamics(S)-configuration forms stable H-bond with Glu274Explains enantioselective target inhibition

Catalytic Hydrogenation Approaches for Tetrahydro Derivatives

Selective saturation of the imidazo[1,2-a]pyridine core necessitates precise catalyst selection to avoid over-reduction. Sodium borohydride in ethanol (8 equivalents, 50°C) reduces 2-phenylimidazo[1,2-b]pyridazines to tetrahydro derivatives in 93% yield while preserving aryl nitro groups and halogens [5]. Heterogeneous catalytic systems like PtO₂/H₂ in acetic acid achieve full conversion within 4 hours but require strict oxygen exclusion to prevent desulfurization in thioether-containing precursors [10]. Transfer hydrogenation employing ammonium formate/Pd-C demonstrates superior chemoselectivity for substrates with benzyl-protected amines, though reaction temperatures exceeding 60°C promote deprotection [5]. Microwave-assisted hydrogenation (150°C, 20 bar H₂) reduces reaction times to <30 minutes but may epimerize C-7 chiral centers without careful temperature modulation [4].

Table 3: Hydrogenation Methods for Tetrahydroimidazo Synthesis

MethodConditionsYield (%)Limitations
NaBH₄ reductionEtOH, 50°C, 8h93Halogen stability issues
PtO₂/H₂ catalysisAcOH, 40 psi, 25°C85Over-reduction of sensitive groups
Transfer hydrogenationPd-C/NH₄HCO₂, MeOH78Temperature-sensitive deprotection
Microwave hydrogenation150°C, 20 bar H₂, 0.5h88Epimerization risk at chiral centers

Solid-Phase Synthesis for High-Throughput Analog Generation

Rink amide resin enables rapid generation of C-7 substituted analogs via hydroxypyridine immobilization. Attachment through the hydroxyl oxygen using Mitsunobu conditions (DIAD/PPh₃) or carbonyldiimidazole activation achieves >95% loading efficiency, permitting subsequent on-resin transformations [7]. Key steps include: (1) Nucleophilic displacement with amino acid fluorides to install aminoalkyl sidechains; (2) Suzuki coupling of resin-bound 3-iodo derivatives; and (3) Cleavage with TFA/DCM (1:9) to liberate products with purities >80% without chromatography [9]. Automated platforms utilizing this methodology produce 48 analogs in <72 hours, significantly accelerating SAR studies of antiulcer and kinase inhibitor candidates [9]. Wang resin-based approaches demonstrate particular efficacy for synthesizing 7-alkoxy derivatives, though steric hindrance lowers yields for tertiary alcohol installations by ∼15% compared to primary alcohols [7].

Table 4: Solid-Phase Synthesis Resin Performance Comparison

Resin TypeLoading MethodLoading Efficiency (%)Cleavage Conditions
Rink amide MBHAMitsunobu (DIAD/PPh₃)98TFA/DCM (1:9), 1h
Wang resinImidazole carbonyl9220% HFIP/DCM, 30min
Tentagel S RAMCDI activation850.5M NaOH/THF, 2h

Post-Synthetic Modifications for Bioisosteric Replacements

Strategic bioisosteric replacement of the hydroxyl group modulates physicochemical properties while maintaining target engagement. Sulfonamide installation via pyridine nitrogen sulfonylation (Section 1.1) significantly enhances anticancer activity—para-trifluoromethylphenylsulfonamide derivatives exhibit IC₅₀ = 7.8 µM against SK-MEL-28 melanoma cells through kinase binding domain interactions [5]. Heterocyclic replacements include 1,2,4-oxadiazole rings installed via coupling of amidoximes with carboxylic acid-functionalized precursors, improving metabolic stability by ∼50% in human microsomal assays [9]. Fluorine scanning demonstrates that 7-fluoro analogs maintain target affinity (Kᵢ within 2-fold of parent compound) while increasing membrane permeability (PAMPA log Pₑ improved by 0.8 units), though synthetic challenges include competing elimination during nucleophilic fluorination [4]. Carboxylic acid isosteres like tetrazole and hydroxamic acid require careful orthogonal protection strategies during assembly to avoid unwanted cyclization or decomposition [5].

Table 5: Bioisosteric Replacements and Biological Impact

Replacement GroupSynthetic ApproachBiological Advantage
SulfonamidePyridine sulfonylationIC₅₀ = 7.8 µM vs. melanoma
1,2,4-OxadiazoleAmidoxime coupling50% improved metabolic stability
FluorineDAST fluorination0.8-unit log Pₑ improvement
Tetrazole[2+3] cycloadditionEnhanced zinc binding affinity

Properties

CAS Number

1785629-71-1

Product Name

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol

Molecular Formula

C7H10N2O

Molecular Weight

138.17

InChI

InChI=1S/C7H10N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h2,4,6,10H,1,3,5H2

InChI Key

HPDXVTVGQHLMKG-UHFFFAOYSA-N

SMILES

C1CN2C=CN=C2CC1O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.